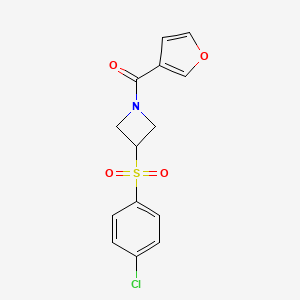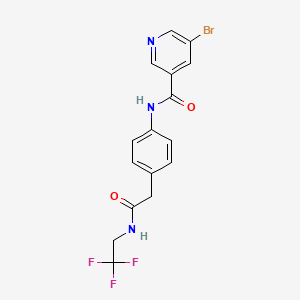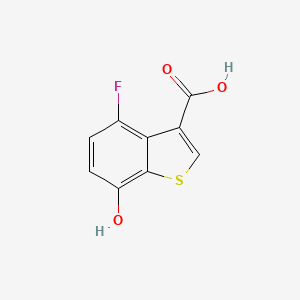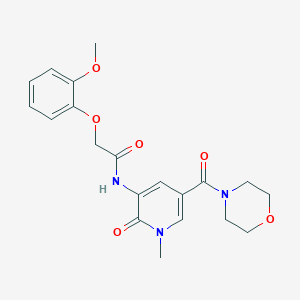
2-(2-methoxyphenoxy)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenoxy)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H23N3O6 and its molecular weight is 401.419. The purity is usually 95%.
BenchChem offers high-quality 2-(2-methoxyphenoxy)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methoxyphenoxy)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Studies
Compounds with morpholine and acetamide functionalities, similar to the specified chemical, are subjects of crystallographic studies to understand their structural characteristics and to compare them with related structures. For instance, the crystal structures of (oxothiazolidin-2-ylidene)acetamides, which share partial structural similarity with the specified compound, have been described to understand their molecular configurations and intermolecular interactions (Galushchinskiy, Slepukhin, & Obydennov, 2017). Such studies are fundamental for designing compounds with desired physical and chemical properties.
Synthetic Chemistry
The synthesis of novel organic compounds, including those containing the morpholine and pyridine moieties as in the specified compound, is a significant area of research. These compounds are synthesized through various reactions and their structures are confirmed by X-ray crystallographic analysis. An example includes the synthesis of morpholinium 5-arylcarbamoyl-3-cyano-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-2-thiolates through the interaction of enamines with cyanothioacetamide, demonstrating innovative approaches to creating substituted pyridine derivatives (Dyachenko & Chernega, 2006).
Antimicrobial and Anticancer Research
Research on compounds structurally related to the specified chemical also extends to evaluating their biological activities, including antimicrobial and anticancer properties. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from compounds with similar functionalities have been synthesized and assessed for their anti-inflammatory and analgesic activities. These studies highlight the potential of such compounds in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Drug Design and Development
Furthermore, the application of compounds with acetamide and morpholine functionalities in drug design and development is evidenced by their incorporation into molecules with potential therapeutic benefits. For example, the synthesis of imines and thiazolidinones from 2-(4-chloro-3-methylphenoxy)acetohydrazide and their evaluation for antimicrobial activities demonstrate the chemical's relevance in discovering new drugs with improved antimicrobial properties (Fuloria, Singh, Yar, & Ali, 2009).
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-22-12-14(19(25)23-7-9-28-10-8-23)11-15(20(22)26)21-18(24)13-29-17-6-4-3-5-16(17)27-2/h3-6,11-12H,7-10,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOPHNFDLWKYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)COC2=CC=CC=C2OC)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




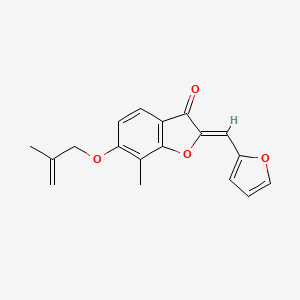
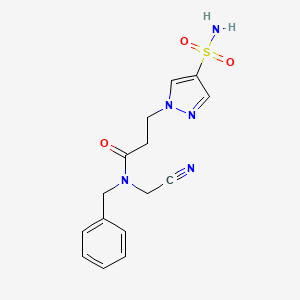
![N-(4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2803782.png)
![1-[2-(Benzotriazol-2-yl)ethyl]benzotriazole](/img/structure/B2803783.png)
![2-[(3-Phenyl-2-propenyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2803784.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2803786.png)
